molecular formula C9H6ClNO2 B2927610 7-Chloroquinoline-2,4-diol CAS No. 1677-35-6; 1823745-32-9

7-Chloroquinoline-2,4-diol

Cat. No.: B2927610
CAS No.: 1677-35-6; 1823745-32-9
M. Wt: 195.6
InChI Key: XGNGQJXCUMPRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halogenated organic compounds, which contain one or more halogen atoms such as chlorine, bromine, or fluorine, are a major focus of chemical synthesis and research. tecamgroup.comnih.gov The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties. nih.gov In medicinal chemistry, halogenation is a common strategy used to enhance the therapeutic potential of drug candidates. nih.gov

Within the vast field of organic chemistry, heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—are of immense importance. frontiersin.org Quinolinediols that are substituted with a halogen atom, known as halogenated quinolinediols, represent a noteworthy class of these molecules. These compounds merge the structural features of the quinoline (B57606) scaffold with the reactivity imparted by both hydroxyl and halogen functional groups, making them valuable subjects of study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNGQJXCUMPRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Chloroquinoline 2,4 Diol and Its Derivatives

Strategies for the Construction of the Quinoline-2,4-diol Core

The synthesis of the quinoline-2,4-diol core, particularly with a chlorine substituent at the 7-position, can be achieved through various strategic approaches. These methods often involve the cyclization of appropriately substituted aniline (B41778) precursors.

Modifications of Classical Quinoline (B57606) Synthesis Reactions

Classical quinoline syntheses have been adapted to produce the 2,4-dioxoquinoline structure. These reactions, while foundational, often require harsh conditions such as high temperatures and the use of strong acids or bases. du.edu.eg

The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines. wikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org Under kinetic control, the reaction favors the formation of a 4-quinolone. quimicaorganica.org

A key adaptation for the synthesis of 7-chloro-4-hydroxy-2(1H)-quinolone, a tautomer of 7-Chloroquinoline-2,4-diol, involves the reaction of 3-chloroaniline (B41212) with diethyl malonate. This reaction typically proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a thermal cyclization at high temperatures (around 250 °C) to yield the quinolone product. wikipedia.org The use of a high-boiling inert solvent, such as mineral oil, can significantly improve the yield of the cyclization step. wikipedia.org

Table 1: Key Intermediates and Products in the Conrad-Limpach Synthesis of 7-Chloro-4-hydroxy-2(1H)-quinolone

Compound NameStructureRole in Synthesis
3-ChloroanilineStarting Material
Diethyl malonateReagent
Diethyl (3-chloroanilino)methylenemalonateIntermediate
7-Chloro-4-hydroxy-2(1H)-quinoloneFinal Product

A specific synthetic route to 4,7-dichloroquinoline (B193633) highlights the utility of the Conrad-Limpach approach in forming the 7-chloro-4-hydroxyquinoline (B73993) core. The process begins with the reaction of 3-chloroaniline with ethoxymethylenemalonic ester, followed by high-temperature heterocyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Subsequent hydrolysis and decarboxylation yield 7-chloro-4-hydroxyquinoline.

The Knorr quinoline synthesis provides a route to 2-hydroxyquinolines from β-ketoanilides, typically under strong acidic conditions using reagents like sulfuric acid. wikipedia.org This reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org

A crucial consideration in the Knorr synthesis is the potential for competing reactions. Under certain conditions, particularly with a lower excess of acid, the formation of 4-hydroxyquinolines can become a significant side reaction. wikipedia.org For the synthesis of 7-chloro-2-hydroxyquinoline, a precursor to the target diol, one would start with an appropriately substituted β-ketoanilide derived from 3-chloroaniline. The choice of acid catalyst and reaction conditions is critical to favor the desired 2-hydroxyquinoline (B72897) product. For instance, a large excess of polyphosphoric acid (PPA) has been shown to favor the formation of the 2-hydroxyquinoline isomer. wikipedia.org

The Pfitzinger reaction offers a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the initial hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound. wikipedia.org To apply this to the synthesis of a 7-chloroquinoline (B30040) derivative, one would start with 5-chloroisatin. Reaction with a suitable carbonyl compound, such as a pyruvate (B1213749) ester, could potentially lead to a 7-chloroquinoline-2,4-dicarboxylic acid derivative, which could then be further manipulated to yield the desired diol. A variation known as the Halberkann variant, which involves the reaction of N-acyl isatins with a base, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgalfa-chemistry.com This method is highly versatile for producing polysubstituted quinolines. alfa-chemistry.com For the synthesis of this compound, a potential starting material would be 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone. Condensation with a reagent like diethyl malonate could, in principle, lead to the formation of the quinoline-2,4-diol ring system. The choice of catalyst and reaction conditions would be crucial to direct the cyclization and achieve the desired product.

One-Pot and Multicomponent Reaction Approaches

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.netnih.gov These approaches are highly desirable for the synthesis of quinoline derivatives.

While specific examples for the direct one-pot synthesis of this compound are not extensively documented, the general principles of MCRs can be applied. A hypothetical one-pot synthesis could involve the reaction of 3-chloroaniline, an aldehyde, and a C2-synthon like a malonic acid derivative in the presence of a suitable catalyst. For instance, a one-pot, three-component condensation of an amine, formaldehyde, and a compound with an acidic proton (Mannich reaction) is a well-established MCR. nih.gov Adapting such a strategy to form the quinoline-2,4-diol core would be a novel and efficient approach.

Catalytic Reduction Methods for Quinoline-2,4-diol Precursors

Catalytic reduction is a key transformation in the synthesis of many heterocyclic compounds, often used to introduce amine functionalities from nitro groups. In the context of this compound synthesis, catalytic hydrogenation is crucial for the preparation of the aniline precursors.

The synthesis of 3-chloroaniline, a primary starting material for several of the discussed methods, can be achieved through the selective catalytic hydrogenation of 1-chloro-3-nitrobenzene. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. A key challenge in this reduction is to avoid dehalogenation, which can be a significant side reaction. The choice of catalyst and reaction conditions is therefore critical to ensure the chemoselective reduction of the nitro group while preserving the chloro substituent.

Table 2: Common Catalytic Systems for Nitro Group Reduction

CatalystHydrogen SourceKey Features
Palladium on Carbon (Pd/C)H₂ gasHighly efficient, but can cause dehalogenation.
Raney NickelH₂ gasOften used to avoid dehalogenation of aryl chlorides.
Iron (Fe) in acidic mediaH⁺Mild conditions, good for substrates with other reducible groups.
Tin(II) Chloride (SnCl₂)H⁺Mild conditions, tolerates various functional groups.

Regioselective Introduction of the Chloro Substituent at C7

Achieving regioselectivity in the halogenation of quinoline systems is a significant synthetic challenge. The C7 position is not inherently the most reactive site for electrophilic substitution. Therefore, specialized strategies are required to direct the introduction of the chloro substituent to this specific position.

Direct C-H halogenation of the quinoline core often leads to a mixture of products. However, methods have been developed to achieve regioselectivity, particularly for the C5 and C7 positions, which are often electronically favored in certain substituted quinolines.

One effective approach involves the use of directing groups, typically at the C8 position, which can steer halogenation to the adjacent C7 position or the more remote C5 position. rsc.orgnih.gov Metal-free protocols have been established for the C5-H halogenation of various 8-substituted quinoline derivatives using inexpensive and atom-economical reagents like trihaloisocyanuric acid. rsc.orgresearchgate.netrsc.org For instance, N-(quinolin-8-yl)acetamide can undergo regioselective chlorination. While these methods often favor the C5 position, modification of the directing group and reaction conditions can influence the C5/C7 selectivity. For example, when the C5 position is blocked, chlorination can be directed to the C7 position. rsc.orgnih.gov An N-(C5-substituted-quinolin-8-yl)amide, when subjected to N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), affords the C7-chlorinated product. rsc.orgnih.gov

Copper-catalyzed methods have also been developed for the C5 and C7 halogenation of quinolines using simple sodium halides as the halogen source under mild conditions. rsc.org These reactions are believed to proceed through a single-electron-transfer process and demonstrate good substrate tolerance.

Table 1: Comparison of Reagents for Regioselective Halogenation of 8-Substituted Quinolines

Reagent Position(s) Halogenated Conditions Key Features
Trichloroisocyanuric Acid (TCCA) Primarily C5; C7 if C5 is blocked Metal-free, Room Temperature Atom-economical, Inexpensive, Operationally simple rsc.orgrsc.org

A widely utilized and highly effective strategy for synthesizing 7-chloroquinoline derivatives involves nucleophilic aromatic substitution (SNAr) on a 4,7-dichloroquinoline precursor. wikipedia.org This method leverages the significant difference in reactivity between the chlorine atoms at the C4 and C7 positions. The C4-chloro substituent is markedly more susceptible to nucleophilic attack than the C7-chloro group. wikipedia.orgnih.gov This differential reactivity is attributed to the electron-withdrawing effect of the ring nitrogen, which activates the C4 position towards substitution.

This selective reactivity allows for the displacement of the C4-chlorine by a variety of nucleophiles (such as amines, thiols, or alcohols) while leaving the C7-chlorine intact. wikipedia.orgmdpi.commdpi.com This is the foundational chemistry for the synthesis of numerous important antimalarial drugs, including Chloroquine and Hydroxychloroquine. wikipedia.orgchemicalbook.com

The synthesis typically involves reacting 4,7-dichloroquinoline with a suitable primary or secondary amine. nih.govmdpi.com The reaction can be carried out under conventional heating or accelerated using microwave irradiation. nih.gov For instance, the reaction of a 4-chloroquinoline (B167314) derivative with morpholine (B109124) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) proceeds efficiently to yield the C4-substituted product, with the C7-chloro group remaining untouched. mdpi.com

Table 2: Nucleophilic Aromatic Substitution (SNAr) on 4,7-Dichloroquinoline

Nucleophile Reagents & Conditions Product Yield Reference
Morpholine K₂CO₃, DMF, 120 °C, 24 h N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide 92% mdpi.com
4-diethylamino-1-methylbutylamine 180 °C Chloroquine High chemicalbook.com

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives, focusing on reducing reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.govtandfonline.com

This technology has been successfully applied to various steps in quinoline synthesis, including cyclization reactions and nucleophilic substitutions. nih.govacs.org For example, one-pot, three-component reactions to create complex quinoline-hybrid molecules can be efficiently performed under microwave irradiation without the need for a catalyst. acs.org The synthesis of 4-aminoquinolines via SNAr on 4,7-dichloroquinoline is also significantly faster when conducted under microwave conditions, with reactions completing in 20-30 minutes at 140-180°C. nih.gov

The use of ultrasound in chemical synthesis, known as sonochemistry, offers another green alternative to traditional methods. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which creates localized hot spots with extreme temperatures and pressures. nih.govusp.br

This technique has been shown to enhance reaction rates and yields in the synthesis of quinoline derivatives. nih.govsemanticscholar.org Ultrasound-assisted synthesis often proceeds under milder conditions, requires shorter reaction times, and can be more energy-efficient. nih.gov For instance, the synthesis of hybrid quinoline-imidazole derivatives and other quinoline-based compounds has been effectively achieved using ultrasonic irradiation, highlighting benefits such as improved selectivity and higher yields compared to conventional heating. nih.govijacskros.com The click synthesis of new 7-chloroquinoline derivatives has also been successfully performed using this method. semanticscholar.org

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. acs.orgvapourtec.comacs.org

Flow chemistry has been successfully applied to the synthesis of various quinoline derivatives. durham.ac.ukrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize by-product formation. acs.org Continuous flow processes have been developed for key quinoline-forming reactions, enabling the safe and efficient production of these important heterocyclic compounds on a larger scale. vapourtec.comacs.org For example, 2-methylquinoline (B7769805) compounds have been synthesized continuously from nitroarenes in a heterogeneous system, which aligns with the principles of green chemistry by using green solvents and avoiding harsh reagents. rsc.org

Table 3: Comparison of Modern Synthetic Techniques for Quinoline Synthesis

Technique Key Advantages Typical Reaction Time Example Application
Microwave-Assisted Synthesis Rapid heating, Reduced reaction times, Improved yields, Higher purity acs.orgnih.gov Minutes One-pot synthesis of dihydropyridopyrimidines bearing a quinoline fragment acs.org
Ultrasonic Irradiation Enhanced reaction rates, Milder conditions, Energy efficient, Improved selectivity nih.govnih.gov Minutes to Hours Synthesis of hybrid quinoline-imidazole derivatives nih.gov

| Flow Chemistry | Enhanced safety, Scalability, Precise process control, Improved efficiency vapourtec.comacs.org | Continuous Process | Synthesis of pyrrolo[1,2-a]quinolines acs.org |

Metal-Catalyzed Coupling Reactions for Functionalization

The functionalization of the 7-chloroquinoline scaffold is a critical step in the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated position of the quinoline nucleus. These reactions, often mediated by palladium catalysts, allow for the introduction of a wide range of substituents, thereby enabling the fine-tuning of the molecule's properties.

Prominent among these methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Each of these reactions offers a unique pathway to introduce aryl, vinyl, alkyl, amino, and alkynyl groups, respectively. The choice of reaction is dictated by the desired functionality to be installed.

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst and a base, facilitates the formation of a carbon-carbon bond between the 7-chloroquinoline core and an organoboron reagent, such as a boronic acid or a boronic ester. This reaction is widely used for the synthesis of biaryl and vinyl-substituted quinolines. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is instrumental in the synthesis of N-aryl and N-heteroaryl quinoline derivatives. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation. Studies have reported the successful amination of chloroquinolines, demonstrating the feasibility of this method for the functionalization of the 7-chloroquinoline core. thieme-connect.comacs.orgnih.gov

The Sonogashira coupling provides a route to synthesize alkynyl-substituted quinolines by reacting the 7-chloroquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for the introduction of rigid, linear alkynyl moieties, which can significantly influence the biological activity and electronic properties of the resulting molecule. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

The regioselectivity of these coupling reactions on polyhalogenated quinolines is a critical consideration. In the case of di- or tri-substituted quinolines, the relative reactivity of the different halogen atoms can be exploited to achieve selective functionalization. For instance, in a molecule containing both chlorine and iodine, the more reactive C-I bond will typically undergo oxidative addition preferentially.

While specific examples of these coupling reactions on this compound are not extensively detailed in the available literature, the principles and conditions reported for other chloroquinoline derivatives provide a strong foundation for their application to this specific scaffold. The presence of the hydroxyl groups at the 2- and 4-positions may necessitate the use of protecting groups to avoid interference with the catalytic cycle.

Coupling Reaction Catalyst System (Typical) Coupling Partner Bond Formed Potential Product from this compound
Suzuki-MiyauraPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl/Vinyl boronic acidC-C7-Aryl/Vinyl-quinoline-2,4-diol
Buchwald-HartwigPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amine (R₂NH)C-N7-(Dialkyl/Aryl)amino-quinoline-2,4-diol
SonogashiraPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Terminal Alkyne (RC≡CH)C-C (sp)7-Alkynyl-quinoline-2,4-diol

Utilization of Mixed Lithium-Magnesium Reagents in 7-Chloroquinoline Synthesis

The use of mixed lithium-magnesium reagents represents a powerful and contemporary strategy for the regioselective functionalization of halogenated aromatic and heteroaromatic compounds, including 7-chloroquinoline derivatives. durham.ac.ukacs.orgnih.govacs.org These reagents offer enhanced reactivity and selectivity compared to their corresponding Grignard or organolithium counterparts. A particularly effective mixed lithium-magnesium reagent is TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), which acts as a highly efficient base for deprotonation (magnesiation) of aromatic systems. researchgate.net

The synthesis of functionalized 7-chloroquinolines can be achieved through a magnesiation-electrophilic quench sequence. durham.ac.uk This methodology involves the deprotonation of a C-H bond on the quinoline ring using a mixed lithium-magnesium amide base, followed by the addition of an electrophile to introduce a new functional group. The regioselectivity of the magnesiation is often directed by the electronic and steric properties of the substituents on the quinoline ring, as well as by the ability of certain groups to act as directing metalating groups.

In the context of 7-chloroquinoline, the positions amenable to magnesiation are typically C-8 and, under certain conditions, other positions on the carbocyclic ring. The presence of the chlorine atom at C-7 influences the acidity of the adjacent C-H protons, making them susceptible to deprotonation by a strong base like TMPMgCl·LiCl.

Furthermore, the organomagnesium intermediates generated through this method can be transmetalated with other metals, such as zinc, to form organozinc species. acs.org These organozinc reagents can then participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to introduce aryl or other functional groups.

While the direct application of mixed lithium-magnesium reagents to this compound has not been explicitly detailed, the methodologies developed for the functionalization of the broader class of 7-chloroquinolines are highly relevant. The hydroxyl groups at the 2- and 4-positions would likely require protection prior to the magnesiation step to prevent their acidic protons from quenching the organometallic intermediates.

Starting Material Reagent Intermediate Electrophile (E+) Product Reference
7-Chloro-4-iodoquinolinei-PrMgCl·LiCl7-Chloro-4-(magnesio)quinolineAldehydes, Ketones, I₂4-Functionalized-7-chloroquinoline acs.org
4,7-DichloroquinolineTMPMgCl·LiCl4,7-Dichloro-8-(magnesio)quinolineI₂4,7-Dichloro-8-iodoquinoline durham.ac.uk
7-ChloroquinolineTMPMgCl·LiCl7-Chloro-8-(magnesio)quinolineAldehydes8-(Hydroxyalkyl)-7-chloroquinoline researchgate.net

Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), detailed information about the molecular framework can be obtained. For 7-Chloroquinoline-2,4-diol, NMR analysis confirms the quinolone tautomer as the major form in solution.

The ¹H NMR spectrum of 7-chloro-4-hydroxy-2(1H)-quinolone provides valuable information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the presence of electronegative atoms and the aromatic system.

The spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring system. The proton at the C3 position typically appears as a singlet in the olefinic region. The aromatic protons on the benzene (B151609) ring (H5, H6, and H8) exhibit characteristic splitting patterns (doublets and doublet of doublets) due to spin-spin coupling with their neighbors. The broad signals for the N-H and O-H protons are also characteristic and can be confirmed by D₂O exchange experiments.

Table 1: Predicted ¹H NMR Spectral Data for 7-Chloro-4-hydroxy-2(1H)-quinolone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~5.8-6.2s (singlet)-
H5~7.8-8.1d (doublet)~8.5-9.0
H6~7.2-7.4dd (doublet of doublets)~8.5-9.0, ~2.0-2.5
H8~7.6-7.8d (doublet)~2.0-2.5
NH~11.0-12.0br s (broad singlet)-
OH~10.0-11.0br s (broad singlet)-

Note: The predicted chemical shifts are based on data from analogous compounds, including 4-hydroxy-2(1H)-quinolone and other 7-chloroquinoline (B30040) derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 7-chloro-4-hydroxy-2(1H)-quinolone gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, olefinic, or bonded to electronegative atoms).

The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The carbonyl carbon (C2) and the enolic carbon (C4) are typically observed at lower fields (higher ppm values) due to deshielding effects. The carbon atom bearing the chlorine (C7) will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Chloro-4-hydroxy-2(1H)-quinolone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~163-165
C3~98-102
C4~162-164
C4a~139-141
C5~122-124
C6~125-127
C7~133-135
C8~115-117
C8a~118-120

Note: These predicted values are based on analyses of related quinoline structures and theoretical DFT calculations. ijcce.ac.irijcce.ac.ir Experimental verification is required for precise assignments.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 7-chloro-4-hydroxy-2(1H)-quinolone, COSY would show correlations between adjacent aromatic protons, for instance, between H5 and H6, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. For example, the signal for H3 would correlate with the signal for C3, and the signals for H5, H6, and H8 would correlate with their respective carbon atoms (C5, C6, and C8).

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

The FTIR spectrum of 7-chloro-4-hydroxy-2(1H)-quinolone is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. A theoretical and experimental study on the closely related compound 7-chloro-4-hydroxy-3-quinolinecarboxylic acid provides a strong basis for the assignment of vibrational modes. iosrjournals.org

Key expected vibrational bands include:

O-H and N-H Stretching: Broad absorption bands in the high-frequency region (3400-3000 cm⁻¹) are characteristic of the O-H and N-H stretching vibrations, often broadened due to hydrogen bonding.

C=O Stretching: A strong absorption band around 1650-1670 cm⁻¹ is indicative of the carbonyl group (C=O) of the quinolone ring.

C=C and C=N Stretching: Aromatic and olefinic C=C and C=N stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically around 700-800 cm⁻¹.

Table 3: Predicted Major FTIR Vibrational Modes for 7-Chloro-4-hydroxy-2(1H)-quinolone

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch3300-3400Medium, Broad
N-H Stretch3100-3200Medium, Broad
Aromatic C-H Stretch3000-3100Medium
C=O Stretch1650-1670Strong
Aromatic C=C Stretch1580-1620Strong
N-H Bending1540-1560Medium
C-O Stretch1200-1300Strong
C-N Stretch1150-1250Medium
C-Cl Stretch700-800Medium

Note: Frequencies are based on data from analogous compounds. ijcce.ac.iriosrjournals.org

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, particularly those involving symmetric vibrations of non-polar bonds.

For 7-chloro-4-hydroxy-2(1H)-quinolone, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the symmetric stretching vibrations of the quinoline skeleton. However, it is important to note that quinoline derivatives can exhibit fluorescence, which can interfere with or completely obscure the Raman signal. iosrjournals.org A computational study on 7-chloro-4-hydroxy-3-quinolinecarboxylic acid indicated that Raman peaks would be expected, but experimental observation was hindered by fluorescence. iosrjournals.org

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV-Vis radiation promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. For quinolone derivatives, the most significant electronic transitions are typically π→π* and n→π* transitions.

The quinoline core, being an aromatic heterocyclic system, gives rise to intense π→π* transitions. These transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are expected to appear as strong absorption bands in the UV region. The presence of hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring acts to modify the energy levels of the molecular orbitals. These auxochromic groups, particularly the electron-donating hydroxyl groups, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolone core, moving the absorption to longer wavelengths.

Additionally, the presence of the nitrogen atom and the carbonyl oxygen (in the quinolone tautomer) introduces non-bonding electrons (n-electrons). The excitation of these electrons into antibonding π* orbitals results in n→π* transitions. These transitions are typically of lower intensity compared to π→π* transitions and appear at longer wavelengths, often on the tail of the main absorption bands. The solvent environment can also influence the position of these bands; polar solvents may cause a blue shift (hypsochromic shift) for n→π* transitions.

While specific experimental spectra for this compound are not widely published, data from related 4-hydroxy-2(1H)-quinolone structures provide insight into the expected absorption profile researchgate.net. The characteristic UV absorption bands for this class of compounds are summarized in the table below.

Table 1: Representative UV-Vis Absorption Data for Quinolone Derivatives

Transition Type Expected Wavelength Range (nm) Molar Absorptivity (ε) Notes
π→π* 220-280 High ( > 10,000) Intense absorption characteristic of the aromatic system.
π→π* 300-350 Moderate to High Lower energy transition, often sensitive to substitution.

Quinoline and its derivatives are well-known for their luminescent properties, making them valuable scaffolds in material science, particularly for applications like Organic Light Emitting Diodes (OLEDs) and fluorescent probes cnr.itnih.gov. The fluorescence of these compounds arises from the radiative decay of an electron from the lowest singlet excited state (S₁) to the ground state (S₀) after initial absorption of a photon.

The compound this compound, possessing a rigid, conjugated ring system, is expected to exhibit fluorescence. The emission properties are highly dependent on the nature and position of substituents. The electron-donating hydroxyl groups and the electron-withdrawing chlorine atom create a "push-pull" system that can enhance intramolecular charge transfer (ICT) upon excitation nih.gov. This ICT character often leads to a large Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) and sensitivity to the solvent polarity (solvatofluorochromism) nih.govacs.org. In more polar solvents, the emission wavelength is often red-shifted due to the stabilization of the more polar excited state.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For many quinolone derivatives, the quantum yield can be significant, although it is sensitive to environmental factors like pH and solvent nih.govresearchgate.net. While specific data for this compound is not available, related 7-aminoquinolone derivatives have shown quantum yields that vary significantly with solvent polarity, sometimes being high in non-polar solvents and quenched in polar environments acs.org.

Phosphorescence, which involves emission from a triplet excited state (T₁), is less common for quinoline derivatives in fluid solution at room temperature due to competing non-radiative decay processes. However, it could potentially be observed in a rigid matrix or at cryogenic temperatures. The presence of the chlorine atom, a heavy atom, could theoretically enhance intersystem crossing (the transition from a singlet to a triplet state), which might favor phosphorescence under specific conditions.

Table 2: Expected Photophysical Properties of this compound

Property Expected Characteristic Influencing Factors
Emission Color Blue to Green Solvent polarity, pH, substituent effects.
Stokes Shift Moderate to Large Intramolecular Charge Transfer (ICT) character.
Quantum Yield (ΦF) Variable Solvent, temperature, presence of quenchers.
Solvatofluorochromism Likely Change in dipole moment upon excitation.

| Phosphorescence | Unlikely at RT in solution | May be observable in a rigid matrix or at low temperatures. |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₆ClNO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique is crucial for confirming the identity of a synthesized compound or identifying an unknown analyte in a complex mixture nih.gov.

The expected exact masses for the neutral molecule and its common isotopic variants and adducts are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Table 3: Calculated Exact Masses for this compound (C₉H₆ClNO₂) and its Adducts

Species Formula Isotope Calculated m/z
[M] C₉H₆³⁵ClNO₂ ³⁵Cl 195.0087
[M] C₉H₆³⁷ClNO₂ ³⁷Cl 196.0058
[M+H]⁺ C₉H₇³⁵ClNO₂⁺ ³⁵Cl 196.0160
[M+H]⁺ C₉H₇³⁷ClNO₂⁺ ³⁷Cl 198.0130

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be readily observable in the HRMS spectrum, presenting as two peaks separated by approximately 2 Da for the molecular ion, further confirming the presence of a single chlorine atom.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant product ions.

The fragmentation pattern of quinolones is well-characterized and typically involves sequential losses of small neutral molecules and cleavage of the quinolone ring system researchgate.netnih.govresearchgate.net. For this compound ([M+H]⁺ at m/z 196.0160), the fragmentation is expected to be initiated by the loss of stable neutral molecules like water (H₂O) from the hydroxyl groups and carbon monoxide (CO) from the quinolone carbonyl group. Subsequent fragmentation could involve the loss of a chlorine radical or HCl, followed by cleavage of the heterocyclic ring.

A plausible fragmentation pathway, based on studies of related chloroquinoline and quinolone derivatives, is outlined below nih.gov.

Table 4: Plausible MS/MS Fragmentation Pathway for Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Neutral Loss Product Ion (m/z) Proposed Fragment Identity
196.0 H₂O 178.0 Loss of a hydroxyl group as water.
196.0 CO 168.0 Loss of carbon monoxide from the quinolone ring.
178.0 CO 150.0 Sequential loss of water and carbon monoxide.
168.0 H₂O 150.0 Sequential loss of carbon monoxide and water.
150.0 HCN 123.0 Cleavage of the pyridine (B92270) ring.

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure and Bonding

X-ray spectroscopic techniques provide direct probes of the elemental composition and the chemical and electronic environment of atoms within a molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. The precise binding energy of an electron is characteristic of the element and its oxidation state and local chemical environment, an effect known as the chemical shift. For this compound, XPS can provide detailed information on the bonding states of carbon, nitrogen, oxygen, and chlorine.

Based on XPS studies of quinoline and its chloro- and amino-derivatives, specific binding energy regions can be predicted for the core levels of this compound cnr.it.

C 1s: The carbon 1s spectrum is expected to be complex, with multiple overlapping peaks. Carbon atoms bonded to more electronegative elements (O, N, Cl) will exhibit higher binding energies. Therefore, the C-Cl, C-O, and C=N/C-N carbons will have higher binding energies than the C-C and C-H carbons in the benzene portion of the ring.

N 1s: The nitrogen 1s peak will provide information about the chemical state of the nitrogen within the quinolone ring.

O 1s: The oxygen 1s spectrum will show contributions from the two hydroxyl groups (or the hydroxyl and carbonyl groups in the tautomeric form), which may or may not be resolved from each other.

Cl 2p: The chlorine 2p spectrum will appear as a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling. Its binding energy is characteristic of chlorine bonded to an aromatic carbon.

Table 5: Expected Core-Level Binding Energies (BE) for this compound, with Comparative Data

Core Level Atom Type in Target Compound Expected BE Range (eV) Reference Compound Reference BE (eV) cnr.it
Cl 2p₃/₂ C-Cl 200.0 - 201.0 4-Chloroquinoline (B167314) 200.25
N 1s Pyridinic N 399.0 - 400.5 Quinoline 400.02
O 1s C-OH 532.0 - 534.0 N/A N/A
C 1s C-Cl ~286.5 4-Chloroquinoline (C4-Cl) 286.45
C 1s C-O / C-N ~286.0 - 287.0 Quinoline (C2, C4, C9) 285.8 - 286.5

| C 1s | C-C / C-H | ~284.5 - 285.5 | Quinoline (Benzene ring C) | 284.8 - 285.3 |

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a complementary technique that provides information about the unoccupied electronic states nih.govwikipedia.org. In NEXAFS, a core electron is excited to an unoccupied molecular orbital rather than being ejected from the atom. The resulting spectrum shows sharp resonance peaks corresponding to these transitions.

For this compound, NEXAFS spectra at the carbon, nitrogen, and oxygen K-edges would primarily probe transitions into the unoccupied π* and σ* orbitals nih.govresearchgate.netacs.org.

N K-edge: The spectrum would be dominated by a strong resonance corresponding to the N 1s → π* transition, providing insight into the character and energy of the lowest unoccupied molecular orbital (LUMO) localized on the heterocyclic ring.

C K-edge: The spectrum would show multiple 1s → π* transitions, which could potentially distinguish between carbons in different chemical environments.

O K-edge: The O 1s spectrum would also show transitions to unoccupied orbitals, reflecting the bonding environment of the hydroxyl groups.

The polarization dependence of NEXAFS peaks can be used to determine the orientation of the molecule on a surface, which is a valuable application in material science.

Chemical Reactivity and Derivatization Pathways of 7 Chloroquinoline 2,4 Diol

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system can undergo electrophilic substitution reactions, similar to other aromatic compounds. nih.gov The orientation of these substitutions is influenced by the existing substituents. The pyridine (B92270) part of the quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the benzene (B151609) ring is more susceptible to substitution.

Nucleophilic Substitution Reactions at C4 and C2 Positions

Nucleophilic aromatic substitution (SNAE) is a characteristic reaction of haloquinolines, particularly when the halogen is located at the C2 or C4 position. These positions are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. semanticscholar.org

In derivatives of 7-Chloroquinoline-2,4-diol, such as 4,7-dichloroquinoline (B193633), the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C7. semanticscholar.org This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen atom to stabilize the transition state formed during nucleophilic attack at C4. This regioselectivity allows for the selective replacement of the C4 substituent. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the leaving group at this position. semanticscholar.orgscielo.br For example, the reaction of 4,7-dichloroquinoline with amines like o-phenylenediamine (B120857) or thiosemicarbazide (B42300) proceeds selectively at the C4 position. semanticscholar.org

Reactivity of the Chlorine Atom at C7

The chlorine atom at the C7 position is located on the benzenoid ring of the quinoline system and is not activated by the ring nitrogen in the same way as substituents at C2 or C4. Consequently, it is considerably less reactive towards nucleophilic aromatic substitution. semanticscholar.org Bond dissociation energy calculations have indicated that replacing the chlorine at C7 requires more energy than at C4. semanticscholar.org Displacing the C7 chlorine typically requires harsh reaction conditions, such as high temperatures, strong bases, or the use of metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling). This differential reactivity between the C4 and C7 positions is a cornerstone for the selective functionalization of the 7-chloroquinoline (B30040) scaffold, enabling the synthesis of diverse derivatives.

Alkylation Reactions (N-, O-, and C-Alkylation)

The this compound scaffold offers multiple sites for alkylation, including the nitrogen atom, the oxygen atoms of the diol, and potentially activated carbon atoms. The molecule exists in tautomeric equilibrium with its quinolone forms, which is crucial for its alkylation behavior.

N-Alkylation: In its 4-hydroxy-2-quinolone tautomeric form, the ring nitrogen possesses a proton that can be removed by a base, forming an amide-like anion. This anion can then react with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to yield N-alkylated products. researchgate.net Phase transfer catalysis is an effective method for achieving such N-alkylation reactions. researchgate.net

O-Alkylation: The hydroxyl groups at C2 and C4 can be deprotonated to form alkoxides, which are potent nucleophiles for O-alkylation. Chemoselective alkylation of the hydroxyl groups can be achieved under specific conditions, for instance, using particular solvents and bases. preprints.org The choice of reaction conditions can favor O-alkylation over N-alkylation or C-alkylation.

C-Alkylation: The C3 position, situated between the two carbonyl groups in the 2,4-dione tautomer, is an active methylene (B1212753) position. Deprotonation at this site can generate a carbanion that is stabilized by both adjacent carbonyls. This carbanion can subsequently react with electrophiles, leading to C-alkylation and the introduction of a substituent at the C3 position.

Oxidation and Reduction Reactions of the Diol Moiety and Quinoline Core

The quinoline core is relatively resistant to oxidation due to its aromatic nature. orientjchem.org However, substituents on the ring can be susceptible to oxidation. For instance, carbinol derivatives synthesized from the 7-chloroquinoline scaffold can be oxidized to the corresponding ketones or chalcones using reagents like Dess-Martin periodinane (DMP). durham.ac.uk The diol moiety in this compound could potentially be oxidized under specific conditions, although this might lead to ring opening or complex rearrangements.

Reduction of the quinoline ring is also possible. Catalytic hydrogenation can reduce the pyridine ring selectively under certain conditions, while more forceful conditions can lead to the reduction of both the pyridine and benzene rings. The specific outcome depends on the catalyst, pressure, and temperature used. The chloro-substituent at C7 may also be susceptible to hydrogenolysis (reductive removal) during catalytic hydrogenation.

Derivatization via Morita-Baylis-Hillman (MBH) Reaction for Functional Group Introduction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that creates densely functionalized molecules from an activated alkene and an electrophile, typically an aldehyde. wikipedia.org Derivatives of 7-chloroquinoline have been successfully employed as substrates in the MBH reaction to synthesize novel hybrid molecules. scielo.brscienceopen.com

In a typical synthetic route, 4,7-dichloroquinoline is first converted into a Michael acceptor. This is achieved by a nucleophilic substitution at the C4 position with a diol, followed by conversion of the alcohol to an alkyl halide and subsequent esterification with potassium acrylate (B77674). scielo.brresearchgate.net This acrylate derivative then serves as the activated alkene in the MBH reaction. The reaction between this 7-chloroquinoline-containing acrylate and various aldehydes (e.g., nitrobenzaldehydes), catalyzed by a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane), yields the corresponding MBH adducts. scielo.brscielo.br These adducts are polyfunctional molecules containing a hydroxyl group, a double bond, and the 7-chloroquinoline moiety, making them versatile intermediates for further synthetic transformations. scienceopen.com

Table 1: Synthesis of Morita-Baylis-Hillman Adducts from 7-Chloroquinoline Derivatives. researchgate.net
CompoundAldehyde Substituent (R)Reaction Time (h)Yield (%)
8ortho-NO₂4867
9meta-NO₂2471
10para-NO₂2472
12meta-NO₂7251
13para-NO₂12074
15meta-NO₂12041
16para-NO₂7246

Formation of Metal Complexes and Chelating Species with the Quinoline Ligand

Quinoline and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center.

In this compound, the 2-hydroxy-4-oxo (or 2,4-dihydroxy) functionality provides an excellent bidentate chelation site. The oxygen atoms can coordinate to a metal ion to form a stable six-membered ring. This chelating ability makes this compound and its derivatives potential ligands for the synthesis of various metal complexes. mdpi.com The properties of these metal complexes, such as their stability, solubility, and electronic properties, would depend on the nature of the metal ion and the other ligands present in the coordination sphere. Such metallocene and metal complexes have been investigated for various applications, including as catalysts and as potential therapeutic agents. mdpi.com

Advanced Computational and Theoretical Investigations of 7 Chloroquinoline 2,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 7-Chloroquinoline-2,4-diol. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's electronic structure and predict its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied in chemistry and materials science to predict molecular properties, including optimized geometries and energies. nih.govdergipark.org.tr For this compound, DFT calculations are used to determine its most stable three-dimensional conformation, which corresponds to the minimum energy state on the potential energy surface.

These calculations provide precise bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's steric and electronic properties. Furthermore, DFT calculates the total electronic energy, which is essential for determining the molecule's stability and for calculating other chemical properties. nih.gov Hybrid density functionals, such as B3LYP, are commonly employed for their accuracy in studying reaction mechanisms and molecular spectroscopy. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC7-Cl1.74 Å
Bond LengthC2-O1.36 Å
Bond LengthC4-O1.35 Å
Bond AngleCl-C7-C8119.5°
Bond AngleC3-C4-C4a121.0°
Dihedral AngleC5-C6-C7-C80.5°
Note: This data is illustrative to demonstrate the output of DFT calculations and is not from a specific study on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.comnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijarset.com Conversely, a large gap indicates high kinetic stability and lower chemical reactivity. ijarset.com For quinoline (B57606) derivatives, FMO analysis helps in understanding their electronic transitions and chemical behavior. rjptonline.org

Table 2: Frontier Molecular Orbital Energies and Gap

ParameterEnergy (eV) - Illustrative
EHOMO-6.5
ELUMO-1.8
HOMO-LUMO Gap (ΔE) 4.7
Note: This data is illustrative. A smaller gap signifies higher reactivity.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. mdpi.com These include chemical potential (μ), global hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher chemical potential indicates a better electron donor. ijarset.comresearchgate.net

Global Hardness (η) : Hardness is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive. ijarset.comnih.gov

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. nih.govmdpi.com It is calculated using the chemical potential and hardness (ω = μ² / 2η). A higher electrophilicity index indicates a stronger electrophile. ijarset.com

These parameters are essential for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. ijnc.ir

Table 3: Global Reactivity Descriptors

DescriptorFormulaCalculated Value (Illustrative)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.15 eV
Global Hardness (η)(ELUMO - EHOMO) / 22.35 eV
Electrophilicity Index (ω)μ² / 2η3.66 eV
Note: This data is illustrative and derived from the FMO energies in the previous table.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govchemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, which is determined by the combination of its nuclei and electrons. chemrxiv.org

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. Blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green represents areas with neutral potential. For this compound, the MEP surface would likely show negative potential around the hydroxyl groups and the nitrogen atom, identifying them as potential sites for electrophilic interaction. researchgate.net

Condensed Fukui functions are calculated for each atom and can predict the site for:

Nucleophilic attack (f+) : Indicates the atom most likely to accept an electron.

Electrophilic attack (f-) : Indicates the atom most likely to donate an electron. nih.gov

Radical attack (f0) : Indicates the atom most susceptible to radical reactions.

By analyzing the values of the Fukui functions, researchers can pinpoint the most reactive centers within this compound, providing a more detailed understanding of its chemical behavior than global descriptors alone. researchgate.netchemrxiv.org

Table 4: Condensed Fukui Function Values (Illustrative)

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
N10.0450.120
C20.1100.035
C40.1050.040
C70.0800.050
O (at C2)0.0250.150
O (at C4)0.0280.145
Cl (at C7)0.0600.090
Note: This data is illustrative. Higher values indicate a greater propensity for the specified type of attack.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its environment. nih.govnih.gov

For this compound, MD simulations can be used to:

Analyze conformational flexibility : Explore the different shapes (conformations) the molecule can adopt and the energy barriers between them.

Study solvent effects : Understand how the molecule interacts with solvent molecules, such as water, which can influence its structure and reactivity.

Investigate binding dynamics : Simulate the interaction of this compound with biological targets like proteins or DNA, providing insights into potential binding modes and affinities.

These simulations offer a dynamic perspective that complements the static picture provided by quantum chemical calculations, yielding a more complete understanding of the molecule's behavior in realistic conditions.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For derivatives of this compound, these theoretical approaches can map out potential energy surfaces, identify key intermediates, and determine the energetic feasibility of different reaction pathways. By simulating reactions at the molecular level, researchers can gain a fundamental understanding of the factors controlling reaction outcomes, such as regioselectivity and stereoselectivity, which is crucial for optimizing synthetic routes and designing novel derivatives.

A cornerstone of computational reaction mechanism studies is the identification of transition states (TS), which represent the highest energy point along a reaction coordinate. Locating the precise geometry and energy of a transition state is critical for calculating the activation energy of a reaction, a key determinant of its rate. For the synthesis or modification of this compound, computational methods like Density Functional Theory (DFT) can be employed to search for the TS associated with specific bond-forming or bond-breaking steps.

Once a transition state has been successfully located and characterized (typically by confirming it has exactly one imaginary vibrational frequency), Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This analysis confirms that the identified TS is indeed the correct one for the reaction of interest and provides a detailed visualization of the molecular transformations that occur during the reaction, including changes in bond lengths and angles. For instance, in the synthesis of substituted quinolines, IRC analysis can reveal the precise sequence of electronic and nuclear rearrangements during cyclization or substitution steps.

For more complex reactions, particularly those involving multiple electronic states (photochemical reactions) or regions where the Born-Oppenheimer approximation breaks down (near conical intersections), more advanced analyses are required. Adiabatic Curvature Coupling Coefficients provide a sophisticated method for understanding nonadiabatic processes. These coefficients quantify the coupling between different electronic states as the molecule's geometry changes along a reaction path. vu.nlacs.org

In the context of quinoline derivatives, these calculations could offer deep insights into photochemical degradation pathways or excited-state reactivity. While standard mechanistic studies focus on the ground-state potential energy surface, the analysis of these coupling coefficients can reveal pathways for radiationless decay, where a molecule transitions from an excited electronic state back to the ground state without emitting light. vu.nl This is crucial for understanding the photostability of compounds like this compound. The strength of these couplings becomes particularly large near conical intersections, which act as funnels for rapid population transfer between electronic states. vu.nl By calculating these coefficients, researchers can identify critical geometries that facilitate these nonadiabatic transitions, providing a more complete picture of the molecule's reactive landscape. arxiv.orgwhiterose.ac.uk

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules. By solving approximations of the Schrödinger equation, these methods can compute various molecular properties that correlate directly with experimental spectra. This predictive capability is invaluable for structure confirmation, aiding in the assignment of experimental signals and providing a deeper understanding of the electronic structure and vibrational modes of the molecule.

Computational methods, particularly DFT, are widely used to predict the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of organic molecules. nih.gov

IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities can be plotted to create a theoretical spectrum. This computed spectrum is often compared with experimental FT-IR data to assign specific peaks to the vibrations of functional groups (e.g., O-H stretch, C=C bend, C-Cl stretch) within the this compound structure. researchgate.net

UV-Vis Spectra: The prediction of UV-Vis absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorbance (λmax), and the oscillator strengths correlate with the intensity of the absorption bands. mdpi.com For this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the quinoline aromatic system. mdpi.com

Table 1: Illustrative Example of Predicted Spectroscopic Data for a Quinoline Derivative This table presents hypothetical data to illustrate the output of quantum chemical calculations.

Parameter Computational Method Predicted Value Experimental Value
IR Frequency (O-H stretch) B3LYP/6-311++G(d,p) 3450 cm⁻¹ 3435 cm⁻¹
IR Frequency (C=N stretch) B3LYP/6-311++G(d,p) 1620 cm⁻¹ 1615 cm⁻¹
UV-Vis λmax (π→π)* TD-DFT/CAM-B3LYP 315 nm 318 nm

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). liverpool.ac.uk

Calculations are performed on the optimized geometry of the molecule. By employing DFT methods with appropriate basis sets, it is possible to predict both ¹H and ¹³C NMR chemical shifts. tsijournals.comnih.gov These predicted values can be compared with experimental data to confirm structural assignments, especially for complex molecules with many overlapping signals. tsijournals.com For this compound, these calculations can help assign protons and carbons in the quinoline ring system and distinguish between tautomeric forms. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or intermolecular interactions like hydrogen bonding. uncw.edu

Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors

Quantitative Structure-Property Relationships (QSPR) are statistical models that correlate the structural or physicochemical properties of molecules with a specific property of interest. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using regression analysis to find a mathematical equation that links these descriptors to an observed property (e.g., boiling point, solubility, or a biological activity). nih.gov

For quinoline derivatives, QSPR studies can be used to predict various properties without the need for experimental measurement. The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for this compound and related compounds. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using a training set of molecules with known properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that connects a subset of the most relevant descriptors to the property.

Model Validation: The predictive power of the QSPR model is tested using an external set of compounds (test set) that were not used in the model-building process.

QSPR analysis can be a highly efficient method for screening virtual libraries of this compound derivatives to identify candidates with desired physicochemical properties for further investigation.

Table 2: Common Molecular Descriptors Used in QSPR Studies

Descriptor Class Example Descriptors Description
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.
Number of Rotatable Bonds (nRotB) The count of bonds that allow free rotation around them.
Topological Zagreb Index A value calculated based on the degrees of vertices in the molecular graph.
Wiener Index The sum of distances between all pairs of vertices in the molecular graph.
Geometric Molecular Surface Area (MSA) The total surface area of the molecule.
Molecular Volume (MV) The volume occupied by the molecule.
Quantum-Chemical HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.

Analysis of Molecular Volume, Dipole Moment, and Polarizability

Computational analyses of various 7-chloroquinoline (B30040) derivatives have been performed to understand their structure-activity relationships, particularly in the context of their biological activities. These studies often involve the calculation of quantum chemical descriptors to model and predict the behavior of these molecules. However, specific data points for the molecular volume, dipole moment, and polarizability of the this compound variant have not been specifically reported in the reviewed literature.

Correlation Studies between Theoretical Descriptors

Comprehensive correlation studies between various theoretical descriptors for this compound have not been documented in available scientific literature. Such studies are crucial for understanding the interplay between different molecular properties and for the rational design of new compounds with desired characteristics.

In broader studies of quinoline derivatives, quantitative structure-activity relationship (QSAR) analyses are often employed. These studies correlate calculated molecular descriptors—which can include steric, electronic, and thermodynamic properties—with observed biological activities. While these investigations provide valuable models for predicting the activity of new compounds, specific correlation matrices and detailed analyses pertaining exclusively to the theoretical descriptors of this compound are not available. The electronegativity of the nitrogen atom and the chlorine atom in the 7-chloroquinoline scaffold are known to create a permanent dipole moment, influencing its interactions and reactivity.

Advanced Applications in Chemical Sciences Excluding Prohibited Categories

Role as Ligands in Coordination Chemistry for Material Science Applications

The nitrogen atom and the hydroxyl groups of 7-Chloroquinoline-2,4-diol offer potential coordination sites for metal ions, making it a candidate for use as a ligand in the synthesis of coordination polymers and metal complexes. The broader family of quinoline (B57606) derivatives has been extensively utilized in coordination chemistry to create materials with interesting electronic and photophysical properties. colab.ws The presence of the chloro group at the 7-position can influence the electronic properties of the quinoline ring system, which in turn can modulate the characteristics of the resulting metal complexes.

Development of Optical and Sensing Materials

Quinoline-based compounds are well-regarded for their fluorescent properties and have been widely developed as fluorescent probes for bio-imaging and as chemosensors. crimsonpublishers.comnanobioletters.com These applications often rely on the changes in fluorescence emission upon interaction with specific analytes. The quinoline scaffold's rigid structure and potential for π-π* electronic transitions contribute to its favorable photophysical characteristics. nih.gov While specific studies on this compound for optical and sensing materials are not extensively documented, the general properties of quinoline derivatives suggest its potential in this area. Modification of the quinoline core, such as the introduction of a chloro group, can tune the emission wavelengths and quantum yields of the resulting materials. nih.gov

Precursors for Phosphorescent Complexes

Quinoline derivatives have been successfully employed as ligands in the development of phosphorescent metal complexes, particularly with heavy metal ions like platinum(II) and iridium(III). These materials are of significant interest for applications in organic light-emitting diodes (OLEDs). The quinoline moiety can act as a cyclometalating ligand, forming stable complexes that exhibit room-temperature phosphorescence. The electronic properties of the quinoline ligand, influenced by substituents such as the chloro group in this compound, can impact the energy levels of the resulting complex and thus the color and efficiency of the phosphorescence.

Intermediates in the Synthesis of Complex Organic Scaffolds

Quinoline-2,4-diol is recognized as a versatile precursor in organic synthesis due to its multiple reactive sites. bloomtechz.com The hydroxyl groups can be functionalized, and the quinoline ring can undergo various substitution reactions, making it a valuable building block for more complex molecules with applications in pharmaceuticals and materials science. bloomtechz.com The presence of a chloro substituent, as in this compound, provides an additional handle for synthetic transformations, such as cross-coupling reactions, which are powerful tools for constructing intricate molecular architectures.

7-Chloroquinoline (B30040) derivatives, in general, are important intermediates in the synthesis of a wide range of biologically active compounds. tandfonline.comresearchgate.netdurham.ac.uk The chloro group can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce new functional groups. This versatility makes 7-chloroquinoline a key starting material for the preparation of diverse molecular scaffolds.

Synthetic TransformationReagents and ConditionsProduct TypePotential Application of Product
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsSubstituted quinolinesPharmaceuticals, Agrochemicals
Suzuki CouplingBoronic acids, Pd catalyst, BaseAryl-substituted quinolinesOrganic electronics, Fluorescent probes
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseAmino-substituted quinolinesMedicinal chemistry
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, BaseAlkynyl-substituted quinolinesMaterials science, Dyes
Heck CouplingAlkenes, Pd catalyst, BaseAlkenyl-substituted quinolinesPolymer chemistry

Applications in Agrochemicals and Industrial Processes

In industrial processes, quinoline and its derivatives have applications as corrosion inhibitors, solvents, and in the manufacture of dyes. jddtonline.info There is no specific information available regarding the use of this compound as an anti-foaming agent.

Role in Chemical Biology as Probes

Quinoline-based fluorescent probes are valuable tools in chemical biology for the detection and imaging of biologically important species, such as metal ions and reactive oxygen species. crimsonpublishers.com The fluorescence of the quinoline core can be modulated by its interaction with specific analytes, providing a mechanism for sensing. nanobioletters.com The design of such probes often involves the strategic placement of functional groups that can selectively bind to the target of interest. The diol functionality in this compound could potentially serve as a binding site for certain analytes. While there are no specific reports on the use of this compound as a chemical probe, the well-established utility of the quinoline scaffold in this area suggests that it could be a promising candidate for the development of new molecular probes. nih.gov

Q & A

Q. Q1. What are the common synthetic routes for 7-Chloroquinoline-2,4-diol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves chlorination and hydroxylation steps. Key routes include:

  • Chlorination of 4-hydroxyquinoline derivatives using benzotrichloride or phosphorus oxychloride (POCl₃) under reflux conditions .
  • Hydrolysis of 4,7-dichloroquinoline with aqueous sodium hydroxide, followed by selective dechlorination at the 2-position using acetic acid or other mild acids .

Critical Parameters:

  • Temperature: Chlorination at 50–100°C optimizes substitution without side reactions (e.g., over-chlorination) .
  • Solvent Choice: Methanol/water mixtures improve solubility of intermediates, reducing by-products like 7-chloro-4-hydroxyquinoline .

Q. Q2. How can regioselective functionalization at the 2- and 4-positions of 7-chloroquinoline derivatives be achieved?

Methodological Answer: Regioselectivity is controlled by:

  • Protecting Groups: Temporary protection of the 4-hydroxyl group with acetyl or benzyl groups prevents unwanted chlorination .
  • Catalytic Methods: Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) at the 2-position require prior dechlorination via reductive agents like Zn/HCl .

Data Contradiction Analysis:

  • Conflict: Some studies report competing chlorination at the 2-position under acidic conditions , while others observe selective 4-hydroxylation .
  • Resolution: Adjusting pH (neutral vs. acidic) and using sterically hindered bases (e.g., DIPEA) minimizes side reactions .

Pharmacological Evaluation

Q. Q3. How should researchers design assays to evaluate the antiviral activity of this compound analogs?

Methodological Answer:

  • Mechanistic Assays: Test lysosomal pH modulation using fluorescent probes (e.g., LysoTracker Red) to mimic chloroquine’s mechanism .
  • Viral Inhibition: Use plaque reduction assays against SARS-CoV-2 pseudoviruses, comparing IC₅₀ values to hydroxychloroquine controls .

Advanced Consideration:

  • Metabolite Interference: Monitor this compound’s stability in cell culture media to avoid false positives from degradation products .

Analytical Chemistry Challenges

Q. Q4. What analytical techniques are most effective for characterizing this compound purity and structural isomers?

Methodological Answer:

  • HPLC-PDA: Use a C18 column with methanol/water (70:30) mobile phase to resolve 2,4-diol isomers (retention time difference: ~1.2 min) .
  • NMR Analysis: ¹H-NMR in DMSO-d₆ distinguishes hydroxyl protons (δ 10.2 ppm for 4-OH vs. δ 9.8 ppm for 2-OH) .

Q. Q5. How can researchers reconcile conflicting reports on the antitubercular activity of this compound derivatives?

Methodological Answer:

  • Standardize Assays: Use the Microplate Alamar Blue Assay (MABA) for consistent MIC (Minimum Inhibitory Concentration) measurements against M. tuberculosis H37Rv .
  • Control Variables: Account for differences in bacterial strain virulence and compound solubility in DMSO/PBS buffers .

Advanced Strategy:

  • SAR Studies: Modify the 1,2,4-oxadiazole moiety (common in active derivatives) to enhance membrane permeability and reduce efflux pump resistance .

Computational Modeling

Q. Q6. What in silico approaches predict the binding affinity of this compound to viral proteases?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with SARS-CoV-2 M<sup>pro</sup> (PDB: 6LU7) to identify key interactions (e.g., hydrogen bonds with His41) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .

Validation: Compare computational results with SPR (Surface Plasmon Resonance) binding data (KD values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.